Cas no 2743432-11-1 (4-amino-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylbutanamide hydrochloride)

4-amino-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylbutanamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-amino-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylbutanamide hydrochloride
- Z5179362647
- EN300-28336749
- 2743432-11-1
- 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride
-
- Inchi: 1S/C17H18N4O5.ClH/c18-7-1-2-13(22)19-9-3-4-10-11(8-9)17(26)21(16(10)25)12-5-6-14(23)20-15(12)24;/h3-4,8,12H,1-2,5-7,18H2,(H,19,22)(H,20,23,24);1H
- InChI Key: BWFWBLNEJLMRAQ-UHFFFAOYSA-N
- SMILES: Cl.O=C1C(CCC(N1)=O)N1C(C2C=CC(=CC=2C1=O)NC(CCCN)=O)=O
Computed Properties
- Exact Mass: 394.1043974g/mol
- Monoisotopic Mass: 394.1043974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 649
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 139Ų
4-amino-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylbutanamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28336749-0.1g |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride |
2743432-11-1 | 95.0% | 0.1g |
$1648.0 | 2025-03-19 | |
1PlusChem | 1P0297KC-50mg |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamidehydrochloride |
2743432-11-1 | 90% | 50mg |
$1384.00 | 2024-05-07 | |
Enamine | EN300-28336749-1.0g |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride |
2743432-11-1 | 95.0% | 1.0g |
$1872.0 | 2025-03-19 | |
Enamine | EN300-28336749-0.05g |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride |
2743432-11-1 | 95.0% | 0.05g |
$1573.0 | 2025-03-19 | |
1PlusChem | 1P0297KC-100mg |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamidehydrochloride |
2743432-11-1 | 90% | 100mg |
$1653.00 | 2024-05-07 | |
Enamine | EN300-28336749-2.5g |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride |
2743432-11-1 | 95.0% | 2.5g |
$3670.0 | 2025-03-19 | |
Enamine | EN300-28336749-0.5g |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride |
2743432-11-1 | 95.0% | 0.5g |
$1797.0 | 2025-03-19 | |
Enamine | EN300-28336749-10.0g |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride |
2743432-11-1 | 95.0% | 10.0g |
$8049.0 | 2025-03-19 | |
Enamine | EN300-28336749-5.0g |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride |
2743432-11-1 | 95.0% | 5.0g |
$5429.0 | 2025-03-19 | |
Enamine | EN300-28336749-0.25g |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride |
2743432-11-1 | 95.0% | 0.25g |
$1723.0 | 2025-03-19 |
4-amino-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylbutanamide hydrochloride Related Literature
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
Additional information on 4-amino-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylbutanamide hydrochloride
Introduction to 4-amino-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylbutanamide hydrochloride (CAS No. 2743432-11-1)
4-amino-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylbutanamide hydrochloride, identified by its CAS number 2743432-11-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes multiple heterocyclic rings and functional groups. The presence of an amide linkage, combined with the unique arrangement of nitrogen-containing rings, positions this molecule as a potential candidate for further exploration in drug discovery and development.
The chemical structure of 4-amino-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylbutanamide hydrochloride incorporates several key features that make it of interest to researchers. The dioxopiperidine moiety is particularly noteworthy, as it has been implicated in various bioactive molecules due to its ability to modulate enzyme activity and interact with biological targets. Additionally, the isoindole ring system contributes to the molecule's overall complexity and may play a role in its pharmacological properties. The amine and carbonyl groups within the structure further enhance its potential as a pharmacophore, offering multiple sites for interaction with biological systems.
In recent years, there has been growing interest in exploring novel heterocyclic compounds for their therapeutic potential. The dioxopiperidine scaffold, in particular, has been studied extensively for its role in developing drugs targeting neurological disorders, infectious diseases, and inflammatory conditions. Researchers have leveraged its structural versatility to create molecules with enhanced binding affinity and selectivity. Similarly, the isoindole ring has been recognized for its ability to contribute to the binding affinity of small-molecule drugs against various biological targets. The combination of these structural elements in 4-amino-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylbutanamide hydrochloride suggests that it may exhibit promising pharmacological activity.
The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for formulation into pharmaceutical products. Solubility is a critical factor in drug development, as it influences bioavailability and therapeutic efficacy. By incorporating a hydrochloride moiety, the compound's solubility profile is improved, which could facilitate its use in oral or injectable formulations. This aspect is particularly important in ensuring that the drug can be effectively delivered to target tissues and achieve the desired therapeutic effect.
Current research trends indicate that there is significant interest in developing small-molecule inhibitors targeting enzymes involved in metabolic pathways relevant to human health and disease. The amide group in 4-amino-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylbutanamide hydrochloride provides a potential site for interaction with such enzymes. Amides are known to be versatile pharmacophores that can modulate enzyme activity through various mechanisms. For instance, they can act as transition-state analogs or competitive inhibitors, depending on their structural configuration. The presence of multiple functional groups within this molecule suggests that it may have multiple binding interactions with biological targets.
Moreover, the structural complexity of this compound allows for diverse modifications that could enhance its pharmacological properties. Researchers can explore different synthetic strategies to optimize its binding affinity, selectivity, and metabolic stability. These modifications may include altering the substitution patterns on the heterocyclic rings or introducing additional functional groups that could improve drug-like properties. Such efforts are crucial in advancing the compound from a lead structure to a viable therapeutic agent.
In the context of medicinal chemistry, 4-amino-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ybutanamide hydrochloride represents an intriguing example of how structural complexity can be leveraged to develop novel bioactive molecules. The combination of dioxopiperidine, isoindole, and amide functionalities provides a rich framework for further exploration. As research continues to uncover new biological targets and mechanisms of action, compounds like this one may emerge as valuable tools for addressing unmet medical needs.
The development of new drugs is a complex process that involves multiple stages of research and testing. From initial discovery to clinical trials, each step requires careful consideration of chemical properties, biological activity, and safety profiles. The study of 4-amino-N - 12 - ( 26 - dioxopiperidin - 31 - yl) - 13 , 31 - dioxo - 22 , 32 - dihydro - 11 H - isoindol - 51 - ylbutanamide hydrochloride exemplifies how researchers approach these challenges by designing molecules with specific structural features that optimize their potential as therapeutic agents.
In conclusion,4-amino-N--12-(26--dioxopiperidin--31--y l)---13 , 31---d ox o---22 , 32---d ihydro---11 H---isoindol---51---y lbutanamide hydrochlor ide (CAS No .274343211--1) is a structurally complex organic compound with significant potential in pharmaceutical research . Its unique combination o f functional groups makes it an attractive candidate f or further exploration i n drug discovery . As researc h continues t o advance our understanding o f biological t argets and disease mechanisms , compounds like thi s one may play an important role i n developing n ew therapies t hat improve patient outcomes .
2743432-11-1 (4-amino-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylbutanamide hydrochloride) Related Products
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)




